molecular formula C3H7FO2S B2483061 Propane-2-sulfonyl fluoride CAS No. 63805-73-2

Propane-2-sulfonyl fluoride

Cat. No.: B2483061
CAS No.: 63805-73-2
M. Wt: 126.15
InChI Key: NFXYJSUNHPISQI-UHFFFAOYSA-N
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Description

Propane-2-sulfonyl fluoride is a useful research compound. Its molecular formula is C3H7FO2S and its molecular weight is 126.15. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Biology Applications

Propane-2-sulfonyl fluoride and its derivatives have been extensively studied for their applications in synthesis and chemical biology. One notable application is in the field of "click chemistry," particularly sulfur(VI) fluoride exchange-based reactions. These sulfonyl fluorides, including variants like alkyl, benzyl, aryl, and heteroaryl thiols or disulfides, are valuable synthetic motifs due to their broad substrate scope and mild reaction conditions. Such reactions have been developed using environmentally benign approaches like electrochemical methods (Laudadio et al., 2019).

Drug and Natural Product Modification

The modification of drugs and natural products using sulfonyl fluoride derivatives is another significant application. Novel synthetic methods like visible-light-mediated decarboxylative fluorosulfonylethylation have been developed, applicable to various alkyl carboxylic acids, including primary, secondary, and tertiary acids. This approach is suitable for modifying amino acids, peptides, and drugs, allowing for the creation of diverse sulfonyl fluoride compound libraries with significant structural diversity (Ruting Xu et al., 2019).

Photodegradation Studies

In the environmental science field, studies like the photodegradation of perfluorooctane sulfonate in water and alkaline 2-propanol solutions have been conducted. This research is crucial for understanding the environmental impact and degradation pathways of fluorinated compounds (Yamamoto et al., 2007).

Applications in Fuel Cell Technology

The development of new materials for fuel cells has also seen the application of sulfonyl fluoride derivatives. Sulfonated poly(arylene ether sulfone) containing 1, 3, 4-oxadiazole, for example, has shown potential as proton exchange membranes for medium-high temperature fuel cells (Jingmei Xu et al., 2013).

Electrophilic Fluorination and Lithium Battery Applications

In the realm of organic chemistry, efficient preparation methods for polyfluoroalkanesulfonyl fluorides have been reported. These compounds, obtained from electrophilic fluorination, have potential applications as electrolytes for lithium batteries (Toulgoat et al., 2007).

Mechanism of Action

Target of Action

Propane-2-sulfonyl fluoride, like other sulfonyl fluorides, is primarily used as an electrophilic warhead by both medicinal chemists and chemical biologists . The compound’s primary targets are context-specific amino acids or proteins . These targets are chosen for their unique stability-reactivity balance, which makes them attractive for diverse applications .

Mode of Action

The mode of action of this compound involves the compound interacting with its targets through a process known as Sulfur (VI) Fluoride Exchange (SuFEx) . This process enables the creation of a stable covalent linkage between a protein and its interacting biomolecule . The proximity of the aryl sulfonyl fluoride to a nucleophile on the target enables the compound to react with the nucleophile via SuFEx, irreversibly cross-linking the interacting biomolecules .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving the targets of the compound. The compound’s interaction with its targets can lead to the inactivation of enzymes, thereby affecting the corresponding biochemical pathways . For example, the compound can react with active site amino acids to inactivate these enzymes .

Pharmacokinetics

The compound’s resistance to hydrolysis under physiological conditions suggests that it may have good bioavailability.

Result of Action

The result of the action of this compound is the formation of a stable covalent linkage between a protein and its interacting biomolecule . This can lead to the inactivation of enzymes , potentially affecting various biological processes. For example, the compound has been found to be effective at killing Gram-negative bacteria .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s resistance to hydrolysis under physiological conditions suggests that it can remain stable and reactive in a biological environment.

Future Directions

Research on sulfonyl fluorides continues to explore their applications in synthetic chemistry, chemical biology, and drug discovery. Further investigations into their reactivity, stability, and potential therapeutic uses are essential for future advancements .

Properties

IUPAC Name

propane-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7FO2S/c1-3(2)7(4,5)6/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXYJSUNHPISQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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